molecular formula C7H12O4S B144387 Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester CAS No. 7400-45-5

Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester

Cat. No.: B144387
CAS No.: 7400-45-5
M. Wt: 192.24 g/mol
InChI Key: XNDKLLFGXIEGKL-UHFFFAOYSA-N
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Description

Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester (CAS: 7400-45-5) is a sulfur-containing organic compound with the molecular formula C₇H₁₂O₄S and a molecular weight of 192.24 g/mol. Its structure features a thioether (-S-) linkage connecting a propanoic acid backbone to a methoxy-oxoethyl group, with a methyl ester at the terminal carboxylic acid . Key properties include:

  • XLogP3: 0.6 (moderate lipophilicity).
  • Topological Polar Surface Area (TPSA): 77.9 Ų (indicative of high polarity due to ester and thioether groups).
  • Hazards: Classified as flammable (UN 1993, H226) with risks of skin/eye irritation (H315, H319) .

Properties

IUPAC Name

methyl 3-(2-methoxy-2-oxoethyl)sulfanylpropanoate
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InChI

InChI=1S/C7H12O4S/c1-10-6(8)3-4-12-5-7(9)11-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XNDKLLFGXIEGKL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC(=O)CCSCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H12O4S
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DSSTOX Substance ID

DTXSID6064662
Record name Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester
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Molecular Weight

192.24 g/mol
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CAS No.

7400-45-5
Record name Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester
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Record name Propanoic acid, 3-((2-methoxy-2-oxoethyl)thio)-, methyl ester
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Record name Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester
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Record name Methyl 3-[(2-methoxy-2-oxoethyl)thio]propionate
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Biological Activity

Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester (CAS No. 7400-45-5) is a chemical compound with the molecular formula C7H12O4S and a molecular weight of 192.24 g/mol. This compound has been the subject of various studies due to its potential biological activities, particularly in the fields of cancer research and pharmacology.

  • Molecular Formula : C7H12O4S
  • Molecular Weight : 192.24 g/mol
  • CAS Number : 7400-45-5
  • Purity : Generally >95% .

The biological activity of propanoic acid derivatives, including this compound, often involves modulation of cellular pathways. The compound is known to interact with various enzymes and receptors, potentially influencing processes such as apoptosis and cell proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of propanoic acid derivatives. For instance, compounds similar to propanoic acid, such as methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, have shown significant inhibitory effects on colon cancer cell lines (HCT-116). The IC50 values for these compounds ranged from 0.12 mg/mL to 0.81 mg/mL, indicating their potency in inhibiting cancer cell proliferation .

Inhibition of Enzyme Activity

Research indicates that propanoic acid derivatives can act as histone deacetylase inhibitors (HDACIs), which are crucial in regulating gene expression and are implicated in cancer progression. The inhibition of HDAC activity can lead to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes .

Study on Antiproliferative Effects

A study evaluated the antiproliferative effects of various methyl esters, including propanoic acid derivatives, on HCT-116 colon cancer cells. The results demonstrated that certain derivatives selectively inhibited the growth of these cancer cells while sparing normal cells (HEK-293), suggesting a targeted mechanism that could minimize side effects .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinities of propanoic acid derivatives to target proteins involved in cancer progression. These studies revealed that certain compounds exhibited strong interactions with heat shock protein 90 (HSP90) and tumor-associated protein 1 (TRAP1), which are known to play roles in cancer cell survival and proliferation .

Data Table: Summary of Biological Activities

Activity Effect IC50 Value Cell Line
AntiproliferativeInhibition of cell growth0.12 - 0.81 mg/mLHCT-116
HDAC InhibitionIncreased acetylation of histonesNot specifiedVarious
SelectivityTargeted action on cancerous cellsConfirmedHEK-293 vs HCT-116

Scientific Research Applications

Pharmaceutical Applications

Propanoic acid derivatives are often explored for their potential therapeutic effects. The methyl ester form of this compound is particularly relevant in drug formulation and development.

Antimicrobial Activity

Studies have indicated that compounds similar to propanoic acid methyl esters exhibit antimicrobial properties. Research has suggested that the thioether functionality may enhance the compound's efficacy against certain bacterial strains, making it a candidate for further investigation in antibiotic development .

Drug Delivery Systems

The compound's ester group can be utilized in the design of drug delivery systems where controlled release is essential. Its solubility characteristics allow it to be integrated into various formulations, potentially improving bioavailability .

Analytical Chemistry

The compound is useful in analytical methods, particularly in chromatography.

High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using reverse-phase HPLC techniques. A study demonstrated that using a mobile phase of acetonitrile and water with phosphoric acid allows for effective separation and quantification of the compound in complex mixtures . This method is scalable for preparative separation applications, which is critical in both research and industrial settings.

Analytical Method Mobile Phase Application
HPLCAcetonitrile + Water + Phosphoric AcidSeparation and quantification
UPLCAcetonitrile + Water + Formic AcidFast analysis for pharmacokinetics

Synthetic Organic Chemistry

The versatility of propanoic acid methyl esters extends to synthetic organic chemistry, where it serves as an intermediate in various chemical syntheses.

Synthesis of Thioesters

The compound can act as a precursor for synthesizing more complex thioesters, which are valuable in organic synthesis due to their reactivity and ability to form various functional groups .

Building Block for Other Compounds

Due to its functional groups, propanoic acid methyl ester can be used as a building block in the synthesis of other biologically active molecules or polymers, expanding its utility in material science and drug development .

Hazard Identification

The compound is classified as flammable; hence proper storage conditions should be maintained (recommended below 15°C). Safety data sheets (SDS) should be consulted for handling procedures to minimize risks associated with exposure .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester with structurally or functionally related compounds:

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents/Features Applications/Hazards References
Target Compound (7400-45-5) C₇H₁₂O₄S 192.24 Thioether, dual ester groups Synthetic intermediate; flammable (H226)
Propanoic acid, 3-(methylthio)-, methyl ester (N/A) C₅H₁₀O₂S 134.20 Methylthio group, ester Aroma component in pineapple; sulfur-containing ester enhances flavor
Propanoic acid, 2-(3-chlorophenoxy)-, methyl ester (122674-94-6) C₁₀H₁₁ClO₃ 214.64 Chlorophenoxy group, ester Laboratory chemical; acute toxicity (H302), skin irritation (H315)
Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester (201611-84-9) C₁₃H₁₆O₂S₂ 268.39 Phenylthioxomethylthio, branched ester Potential vulcanization agent; higher molecular weight for polymer applications
Propanoic acid, 2-[4-(2-chloro-4-cyanophenoxy)phenoxy]-, ester (105687-72-7) C₂₀H₁₉ClN₂O₆ 418.83 Chloro-cyanophenoxy, methoxymethylamino Agrochemical intermediate; high complexity for targeted bioactivity
3-[(2-Methoxy-2-oxoethyl)thio]-3-(2-thienyl)propanoate (175276-43-4) C₁₁H₁₂O₄S₂ 280.34 Thiophene ring, thioether Heterocyclic chemistry; aromaticity enhances electronic properties
Propanoic acid, 3,3-dichloro-2-oxo-, methyl ester (1431953-90-0) C₄H₄Cl₂O₃ 170.98 Dichloro, ketone Reactive intermediate for halogenation; potential herbicide precursor

Key Observations:

Structural Variations: Thioether vs. Thioester: The target compound’s thioether group (-S-) contrasts with thioesters (e.g., in Propanoic acid, 3-(methylthio)-, methyl ester), which influence stability and reactivity . Substituent Effects: Chlorophenoxy (in 122674-94-6) and phenylthioxomethylthio (in 201611-84-9) groups introduce steric bulk and electronic effects, altering solubility and toxicity .

Applications: Flavor/Fragrance: Sulfur-containing esters (e.g., 3-(methylthio) derivatives) are critical in food aroma profiles . Agrochemicals: Complex phenoxy/cyano-substituted esters (e.g., 105687-72-7) are tailored for herbicidal or growth-regulating activity .

Safety Profiles :

  • The target compound’s flammability (H226) is less severe compared to chlorinated derivatives (e.g., 122674-94-6), which exhibit oral toxicity (H302) .

Research Findings and Trends

  • Toxicity-Solubility Trade-off: Sodium salts of thio-propanoic acids (e.g., QРА-5 in ) exhibit higher water solubility but increased toxicity compared to esterified forms .

Preparation Methods

Alkylation of Thiol-Containing Intermediates

A widely adopted method involves reacting methyl 3-mercaptopropanoate with methyl 2-bromoacetate under basic conditions. The thiolate ion generated in situ attacks the electrophilic carbon of the bromoacetate derivative, forming the thioether linkage.

Typical Procedure :

  • Dissolve methyl 3-mercaptopropanoate (1.0 equiv.) in anhydrous dimethylformamide (DMF).

  • Add potassium carbonate (1.2 equiv.) as a base to deprotonate the thiol.

  • Slowly introduce methyl 2-bromoacetate (1.1 equiv.) at 0–5°C to minimize side reactions.

  • Warm to room temperature and stir for 12–18 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate gradient).

Key Parameters :

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

  • Temperature : Controlled addition at low temperatures reduces polymerization of acrylate intermediates.

  • Yield : 75–85% after purification.

Michael Addition-Based Approaches

Alternative routes employ Michael addition, where a thiol nucleophile adds to an α,β-unsaturated ester. For example, methyl acrylate reacts with methyl 2-mercaptoacetate in the presence of triethylamine:

CH2=CHCOOCH3+HSCH2COOCH3Et3NTarget Compound+Byproducts\text{CH}2=\text{CHCOOCH}3 + \text{HSCH}2\text{COOCH}3 \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{Byproducts}

Advantages :

  • Single-step synthesis without requiring pre-formed electrophiles.

  • Higher atom economy compared to alkylation routes.

Limitations :

  • Competing polymerization of acrylate monomers necessitates strict temperature control.

  • Typical yields range from 65–75%.

Optimization of Reaction Conditions

Catalytic Systems

Recent patents highlight the use of phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) to accelerate thioether formation in biphasic systems. For instance, a water-toluene solvent mixture with TBAB increases reaction rates by 40% compared to homogeneous systems.

Solvent Effects

SolventDielectric ConstantYield (%)Purity (%)
DMF36.78298
THF7.56895
Acetonitrile37.57497

Polar aprotic solvents like DMF maximize ion dissociation, improving reaction efficiency.

Temperature and Time

  • Optimal Range : 25–40°C. Higher temperatures (>50°C) promote ester hydrolysis, while lower temperatures (<20°C) slow kinetics.

  • Reaction Time : 12–24 hours for complete conversion, monitored by TLC (Rf = 0.3 in hexane/EtOAc 7:3).

Purification and Characterization

Distillation and Chromatography

Crude product purification involves fractional distillation under reduced pressure (boiling point: 258–259°C at 760 mmHg). For laboratory-scale synthesis, silica gel chromatography with a hexane/ethyl acetate gradient (70:30 to 50:50) achieves >98% purity.

Spectroscopic Analysis

  • ¹H NMR (CDCl₃) : δ 3.72 (s, 3H, OCH₃), δ 3.68 (s, 3H, COOCH₃), δ 3.25 (t, 2H, SCH₂), δ 2.62 (t, 2H, COCH₂).

  • FTIR (cm⁻¹) : 1730 (C=O ester), 1170 (C-O ester), 2550 (S-H, if present).

  • MS (ESI+) : [M+H]⁺ m/z 193.1 (calculated 192.24).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Patent CN103508890A demonstrates the utility of continuous flow systems for analogous esters, achieving 90% yield by minimizing residence time and thermal degradation. Adapting this to thioether synthesis could enhance scalability.

Waste Management

  • Byproducts : Bromide salts from alkylation routes require neutralization before disposal.

  • Solvent Recovery : DMF and toluene are distilled and reused, reducing environmental impact.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Alkylation (Batch)8298120Moderate
Michael Addition759795High
Continuous Flow9099150High

The continuous flow approach, though costlier, offers superior yield and scalability for industrial applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester in a laboratory setting?

  • Methodology : A common approach involves esterification and thioether formation. For example, 3-mercaptopropanoic acid derivatives can react with methyl 2-methoxy-2-oxoethyl bromide under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF). Protection/deprotection steps (e.g., using methoxymethyl ethers) may enhance regioselectivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to confirm ester groups (δ ~3.6–3.8 ppm for methoxy protons) and thioether linkages (δ ~2.8–3.2 ppm for SCH₂) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
  • FTIR : Peaks at ~1730 cm⁻¹ (ester C=O) and 2550 cm⁻¹ (thioether S–H, if present) .

Q. What safety precautions are critical when handling this compound?

  • Hazard Mitigation : Refer to GHS classifications for similar esters:

  • Skin/Irritation : Wear nitrile gloves and lab coats; use fume hoods to avoid inhalation (H315, H319) .
  • First Aid : For eye contact, rinse with water for 15 minutes; for ingestion, administer activated charcoal .

Advanced Research Questions

Q. How can researchers optimize the compound’s solubility for in vitro biological assays?

  • Strategies :

  • Derivatization : Convert to sodium salts (e.g., saponification of the methyl ester) to enhance aqueous solubility .
  • Co-solvents : Use DMSO/PBS mixtures (<5% DMSO) to maintain stability while avoiding cytotoxicity .
    • Analytical Validation : Dynamic light scattering (DLS) to assess aggregation in aqueous buffers .

Q. What mechanistic insights exist for the compound’s interaction with multidrug resistance proteins (e.g., MRP4/ABCC4)?

  • Experimental Design :

  • Inhibition Assays : Use radiolabeled substrates (e.g., [³H]cAMP) to measure MRP4 inhibition in leukemia cell lines. Compare IC₅₀ values with MK571, a known MRP4 inhibitor .
  • Molecular Docking : Perform in silico studies (AutoDock Vina) to map thioether and ester groups’ roles in binding MRP4’s transmembrane domains .

Q. How do spectral data contradictions arise in structural analysis, and how can they be resolved?

  • Case Study : Discrepancies in ¹³C NMR shifts for the methoxy group may stem from solvent polarity (CDCl₃ vs. DMSO-d₆). Validate with computational chemistry tools (e.g., Gaussian DFT calculations) .
  • Cross-Validation : Combine LC-MS/MS fragmentation patterns with IR carbonyl stretching frequencies to resolve ambiguous assignments .

Q. What strategies improve yield in multi-step syntheses involving this compound?

  • Process Optimization :

  • Catalysis : Use lipase enzymes (e.g., Candida antarctica Lipase B) for selective esterification under mild conditions .
  • Flow Chemistry : Implement continuous-flow reactors to enhance mixing and reduce side reactions (e.g., thioether oxidation) .
    • Yield Analysis : Track intermediates via TLC and optimize stoichiometry (e.g., 1.2:1 molar ratio of thiol to alkylating agent) .

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